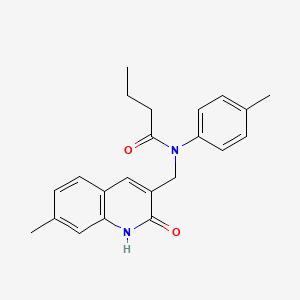
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Overexpression of Aurora kinases has been linked to various cancers, making them an attractive target for cancer therapy. HMN-214 is currently being studied for its potential as an anticancer agent.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide selectively inhibits Aurora kinases A and B, leading to disruption of the cell cycle and ultimately cell death. Aurora kinase A is involved in the regulation of mitosis, while Aurora kinase B is involved in cytokinesis. Inhibition of both kinases leads to mitotic arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This suggests that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may have potential as an antiangiogenic agent as well.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide in lab experiments is its selectivity for Aurora kinases A and B. This allows for more precise targeting of cancer cells, potentially reducing side effects. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may not be effective against all types of cancer, as some tumors may not rely heavily on Aurora kinases for growth.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide. One area of interest is the development of combination therapies with other anticancer drugs. Another area of interest is the exploration of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide as an antiangiogenic agent, potentially in combination with other antiangiogenic drugs. Additionally, further research is needed to determine the efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide against different types of cancer.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the reaction of 7-methyl-2-oxo-2H-chromene-3-carboxylic acid with p-tolylmethylamine and butyryl chloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide inhibits the growth of various cancer cell lines, including lung, breast, and ovarian cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-5-21(25)24(19-10-7-15(2)8-11-19)14-18-13-17-9-6-16(3)12-20(17)23-22(18)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJLNWBXSHYZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

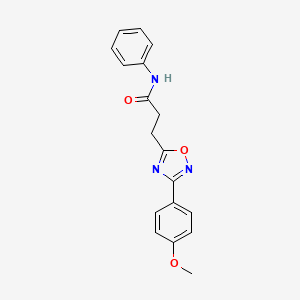
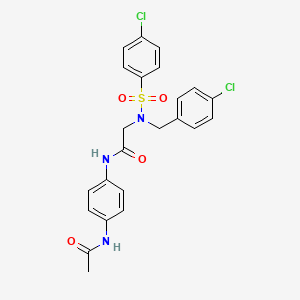

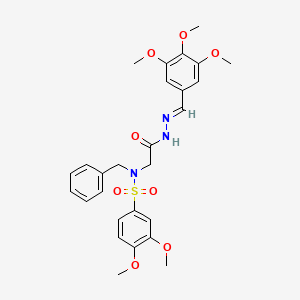
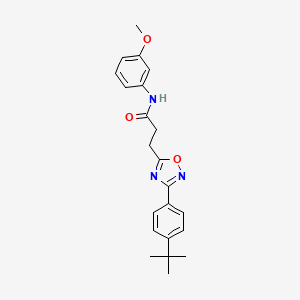
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)

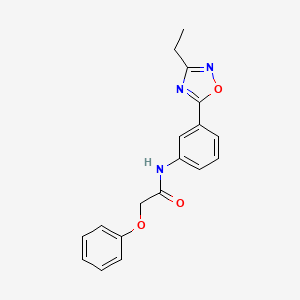
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
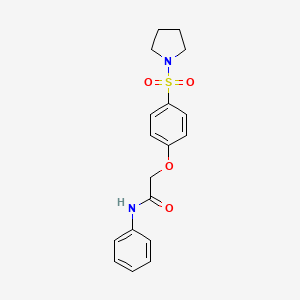
![1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride](/img/no-structure.png)
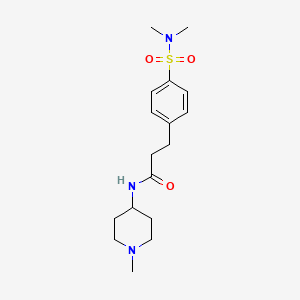
![N-((1-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)-1,2,3,6-tetrahydropyridin-4-yl)methyl)benzamide](/img/structure/B7685630.png)